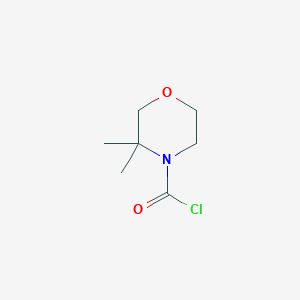

3,3-Dimethylmorpholine-4-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylmorpholine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-7(2)5-11-4-3-9(7)6(8)10/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADSAESBYIBJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Morpholine Derivatives in Modern Synthetic Chemistry

The morpholine (B109124) ring is a heterocyclic motif of significant interest in modern synthetic chemistry, particularly in the realm of drug discovery and development. nih.gov Morpholine and its derivatives are integral components in a wide array of approved drugs and experimental bioactive molecules. nih.govresearchgate.net Their value stems from a combination of favorable physicochemical properties and versatile biological activities. nih.govoup.com

Several key attributes contribute to the widespread use of the morpholine scaffold:

Physicochemical Properties : The morpholine moiety is often incorporated into molecules to enhance their pharmacokinetic profiles. nih.govnih.gov It can improve properties such as aqueous solubility, polarity, and metabolic stability. nih.govoup.com The presence of the ether oxygen allows it to act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and can influence the basicity of the molecule. oup.com

Synthetic Accessibility : The morpholine ring is a versatile and readily accessible building block. nih.gov It can be easily introduced into a molecule as an amine reagent or constructed through various established synthetic methodologies. nih.govresearchgate.net

Biological Activity : As a "privileged structure," the morpholine scaffold is found in compounds targeting a wide range of biological targets. nih.govnih.gov Appropriately substituted morpholines have demonstrated activities including anticancer, anti-inflammatory, and antimicrobial effects. e3s-conferences.orgjchemrev.com This versatility makes them a valuable starting point for the design of new therapeutic agents. e3s-conferences.orgwisdomlib.org

Role of Carbamoyl Chlorides As Versatile Reactive Intermediates

Carbamoyl (B1232498) chlorides are a class of organic compounds characterized by the functional group R₂NC(O)Cl. wikipedia.org They serve as important and versatile intermediates in both laboratory-scale research and industrial chemical synthesis. nih.gov Their utility lies in their ability to act as "carbamoyl" group transfer agents, enabling the efficient construction of ureas, carbamates, and other amide-containing molecules. rsc.orgacs.org

The reactivity of carbamoyl chlorides is central to their function. They are typically prepared by the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). wikipedia.orgchemicalbook.com The resulting carbamoyl chloride is an acyl chloride analogue, but its reactivity is moderated by the nitrogen atom's lone pair of electrons. nih.gov

Key reactions involving carbamoyl chlorides include:

Reaction with Alcohols and Phenols : In the presence of a base, carbamoyl chlorides react with alcohols or phenols to form stable carbamate (B1207046) esters, also known as urethanes. wikipedia.orgnih.gov

Reaction with Amines : Reaction with primary or secondary amines yields substituted ureas. nih.gov

Hydrolysis : While generally less sensitive to water than typical acid chlorides, carbamoyl chlorides can be hydrolyzed to form a carbamic acid, which is often unstable and decomposes to the corresponding amine and carbon dioxide. wikipedia.orgnih.gov

Cross-Coupling Reactions : In recent years, carbamoyl chlorides have been utilized in transition metal-catalyzed cross-coupling reactions, serving as effective synthons for introducing amide functionalities into complex organic frameworks. rsc.org

Structural and Synthetic Relevance of the 3,3 Dimethylmorpholine Scaffold

Nucleophilic Acyl Substitution Reactions

The core reactivity of this compound is characterized by nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions proceeds via a common two-step mechanism: the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orglibretexts.org The high reactivity of the acyl chloride is attributed to the inductive electron-withdrawing effect of the chlorine atom, which polarizes the carbonyl group and makes it highly susceptible to nucleophilic attack. libretexts.org

Aminolysis for the Formation of Substituted Ureas and Carboxamides

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a direct and efficient method for synthesizing substituted ureas. The reaction is typically rapid and exothermic. When reacting with ammonia (B1221849) or amines, it yields amides. uomustansiriyah.edu.iq The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a non-nucleophilic base or an excess of the reacting amine is commonly employed.

Representative Aminolysis Reactions

| Amine | Product |

|---|---|

| Aniline | 1-(3,3-dimethylmorpholine-4-carbonyl)-3-phenylurea |

| Diethylamine | 1-(3,3-dimethylmorpholine-4-carbonyl)-3,3-diethylurea |

Alcoholysis and Phenolysis for the Synthesis of Carbamate (B1207046) Esters

When treated with alcohols (alcoholysis) or phenols (phenolysis), this compound undergoes nucleophilic acyl substitution to furnish carbamate esters. This reaction is a standard procedure for the preparation of carbamates. uomustansiriyah.edu.iq The reaction is often conducted in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the generated HCl without competing as a nucleophile. uomustansiriyah.edu.iq

Table of Carbamate Ester Synthesis

| Nucleophile | Product |

|---|---|

| Ethanol | Ethyl 3,3-dimethylmorpholine-4-carboxylate |

| Phenol | Phenyl 3,3-dimethylmorpholine-4-carboxylate |

| tert-Butanol | tert-Butyl 3,3-dimethylmorpholine-4-carboxylate |

Hydrolytic Stability and Reactivity in Varied Solvent Systems

This compound is susceptible to hydrolysis, reacting with water to ultimately form 3,3-dimethylmorpholine, HCl, and carbon dioxide. The initial product is the unstable 3,3-dimethylmorpholine-4-carboxylic acid (a carbamic acid), which readily decarboxylates.

The rate of this solvolysis reaction is highly dependent on the solvent system. Studies on the parent compound, 4-morpholinecarbonyl chloride, have shown that its solvolysis in aqueous binary solvents like acetone, ethanol, and methanol (B129727) is influenced by solvent polarity and composition. chemicalbook.com The reaction can proceed through different mechanistic pathways, ranging from a more associative (addition-elimination) mechanism in less polar or more nucleophilic solvents to a more dissociative (Sₙ1-like) mechanism involving the formation of a carbamoyl cation in highly ionizing, less nucleophilic solvents like aqueous 2,2,2-trifluoroethanol. chemicalbook.com The gem-dimethyl groups at the 3-position in this compound may introduce steric hindrance, potentially slowing the rate of nucleophilic attack compared to the unsubstituted analogue.

Expected Hydrolysis Reactivity Trends

| Solvent System | Expected Relative Rate | Predominant Mechanism |

|---|---|---|

| Water | Fast | Associative/Dissociative |

| Aqueous Acetone | Moderate | Associative |

| Aqueous Ethanol | Moderate | Associative |

Intramolecular Cyclization and Rearrangement Pathways

The potential for this compound to undergo intramolecular cyclization or rearrangement is not a commonly reported reaction pathway. The morpholine ring itself is a stable heterocyclic system. researchgate.net Under most conditions, the high reactivity of the acyl chloride group favors intermolecular reactions with available nucleophiles over intramolecular pathways. No significant rearrangement or cyclization products are typically observed during its standard reactions.

Transition Metal-Catalyzed Transformations

While the acyl chloride functional group is known to participate in various transition metal-catalyzed cross-coupling reactions, specific applications involving this compound are not extensively documented. In principle, as an acyl chloride, it could serve as an electrophile in reactions such as Sonogashira, Suzuki, or Heck-type carbonylative couplings. researchgate.netmdpi.com For example, a palladium-catalyzed reaction with a terminal alkyne could potentially yield a 4-alkynoyl-3,3-dimethylmorpholine. However, such transformations remain largely exploratory for this specific substrate, with the more conventional nucleophilic acyl substitution pathways being its primary and most well-understood mode of reactivity.

Palladium-Catalyzed Coupling Reactions Involving the Carbonyl Moiety

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While carbamoyl chlorides have been explored as coupling partners, their reactivity in palladium-catalyzed reactions can be multifaceted, sometimes involving decarbonylation.

Decarbonylative C-N coupling represents one facet of the palladium-catalyzed reactivity of carbamoyl chlorides. In a study on arylcarbamoyl chlorides, a palladium-catalyzed decarbonylative C-N coupling reaction was developed to synthesize tetrasubstituted ureas. researchgate.net This transformation proceeds with the loss of carbon monoxide from the carbamoyl chloride moiety. The reaction of various arylcarbamoyl chlorides with anilines in the presence of a palladium catalyst and a base afforded the corresponding urea (B33335) derivatives in good to high yields. The steric hindrance of the substituents on the nitrogen atom of the carbamoyl chloride was found to influence the reaction yield, with bulkier groups leading to lower yields. researchgate.net

While decarbonylative pathways are observed, non-decarbonylative cross-coupling reactions of carbamoyl chlorides that retain the carbonyl group are also of significant interest as they provide direct access to amides. For instance, palladium-catalyzed Suzuki-type cross-coupling reactions of 2-pyridyl carbamoyl fluorides with boronic acids have been reported to yield medicinally relevant pyridyl amides. rsc.org This reaction highlights the importance of a directing group (the pyridyl nitrogen) in facilitating the catalytic cycle. Although this example involves a carbamoyl fluoride (B91410), it provides a valuable precedent for the potential of palladium-catalyzed cross-coupling of carbamoyl halides to form amides.

Furthermore, palladium-catalyzed cascade reactions of alkene-tethered carbamoyl chlorides have been developed for the synthesis of oxindoles. rsc.org These reactions proceed via an initial intramolecular carbopalladation followed by a subsequent coupling event, demonstrating the utility of the carbamoyl chloride moiety as a handle for initiating complex transformations.

A representative example of a palladium-catalyzed decarbonylative coupling is presented in the table below, based on data for analogous arylcarbamoyl chlorides.

| Entry | Carbamoyl Chloride | Amine | Catalyst | Base | Solvent | Yield (%) |

| 1 | N-Methyl-N-phenylcarbamoyl chloride | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 95 |

| 2 | N-Ethyl-N-phenylcarbamoyl chloride | 4-Methoxyaniline | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 88 |

| 3 | N-Benzyl-N-phenylcarbamoyl chloride | 4-Chloroaniline | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 75 |

| 4 | N-Cyclohexyl-N-phenylcarbamoyl chloride | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 42 |

Data is representative of analogous arylcarbamoyl chlorides as reported in the literature.

Other Metal-Mediated Conversions and Their Scope

Beyond palladium, other transition metals have been shown to effectively mediate reactions of carbamoyl chlorides, expanding their synthetic utility.

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful tool for the transformation of carbamoyl chlorides. A notable example is the nickel-catalyzed deoxygenative amidation of alcohols with carbamoyl chlorides, which proceeds via a photoredox dual catalytic cycle. acs.orgorganic-chemistry.orgbohrium.comacs.orgresearchgate.net This reaction allows for the conversion of a wide range of alcohols, including complex sugar and steroid derivatives, into the corresponding amides in good to excellent yields under mild, room-temperature conditions. acs.org The proposed mechanism involves the oxidative addition of the carbamoyl chloride to a low-valent nickel species. acs.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions of carbamoyl chlorides have also been explored, particularly in the context of C-N bond formation. While the direct coupling of simple N,N-dialkylcarbamoyl chlorides is less common, copper-catalyzed aminations of aryl halides are well-established, and related transformations involving carbamoyl chlorides as electrophiles are plausible. nih.govnih.gov

Grignard Reagents: The cross-coupling of carbamoyl chlorides with Grignard reagents provides a direct route to tertiary amides. This transformation can be promoted by transition metal catalysts or, in some cases, proceed via activation of the carbamoyl chloride with a phosphine (B1218219). The reaction of N,N-diethylcarbamoyl chloride and 4-morpholinecarbamoyl chloride with various alkyl and aryl Grignard reagents has been shown to produce the corresponding amides in moderate to excellent yields.

The following table summarizes the scope of the nickel-catalyzed deoxygenative amidation of alcohols with representative N,N-disubstituted carbamoyl chlorides.

| Entry | Alcohol | Carbamoyl Chloride | Catalyst System | Yield (%) |

| 1 | 1-Octanol | N,N-Dimethylcarbamoyl chloride | NiCl₂·glyme / photocatalyst | 92 |

| 2 | Cyclohexanol | N,N-Diethylcarbamoyl chloride | NiCl₂·glyme / photocatalyst | 85 |

| 3 | Benzyl alcohol | 4-Morpholinecarbonyl chloride | NiCl₂·glyme / photocatalyst | 95 |

| 4 | Cholesterol | N,N-Dimethylcarbamoyl chloride | NiCl₂·glyme / photocatalyst | 78 |

Data is representative of analogous N,N-disubstituted carbamoyl chlorides as reported in the literature.

Mechanistic Elucidation Studies

Understanding the reaction mechanisms of carbamoyl chlorides is crucial for optimizing existing transformations and designing new synthetic methodologies. These studies often involve a combination of kinetic measurements, spectroscopic analysis of intermediates, and computational modeling.

Kinetic and Spectroscopic Probes of Reaction Intermediates

The solvolysis of carbamoyl chlorides has been a subject of detailed mechanistic investigation. These studies provide insights into the nature of the intermediates formed upon cleavage of the carbon-chlorine bond. The solvolysis of N,N-disubstituted carbamoyl chlorides is generally believed to proceed through an SN1-type mechanism, involving the formation of a carbamoyl cation intermediate.

Kinetic studies on the solvolysis of 4-morpholinecarbonyl chloride have been conducted and analyzed using the extended Grunwald-Winstein equation. This analysis provides quantitative information about the sensitivity of the reaction rate to the solvent's ionizing power and nucleophilicity. The l/m ratio of 1.14 obtained for 4-morpholinecarbonyl chloride is indicative of a largely dissociative mechanism.

Kinetic solvent isotope effect (KSIE) studies have also been employed to probe the transition state of carbamoyl chloride solvolysis. For ionization pathways that are weakly assisted by nucleophilic solvation, KSIE values (kH/kD) are typically in the range of 1.2 to 1.5.

Spectroscopic identification of reaction intermediates in metal-catalyzed coupling reactions of carbamoyl chlorides is more challenging due to their transient nature. However, in related systems, acylpalladium intermediates have been characterized by techniques such as NMR and IR spectroscopy. The formation of such intermediates is a key step in the catalytic cycle of many cross-coupling reactions.

The table below presents kinetic data for the solvolysis of 4-morpholinecarbonyl chloride in various solvents.

| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 80% Ethanol | 25.0 | 1.23 x 10⁻⁵ |

| 90% Ethanol | 25.0 | 4.56 x 10⁻⁶ |

| 100% Methanol | 25.0 | 1.02 x 10⁻⁵ |

| 50% Acetone | 25.0 | 2.11 x 10⁻⁵ |

Data is based on studies of 4-morpholinecarbonyl chloride.

Investigation of Reaction Pathways and Transition States

Computational studies, particularly using density functional theory (DFT), have become invaluable for elucidating the detailed reaction pathways and characterizing the transition states of chemical reactions. For the metal-catalyzed coupling reactions of carbamoyl chlorides, computational studies can provide insights into the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Computational studies on the nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl carbamates, which are structurally related to carbamoyl chlorides, have shed light on the catalytic cycle. rsc.org These studies help to understand the factors that control the selectivity and efficiency of the coupling process. The calculations can determine the relative energies of intermediates and transition states, providing a detailed energy profile of the reaction pathway.

For the palladium-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides, mechanistic studies, including the synthesis and reactivity of carbamoyl Pd-F complexes, have been conducted. rsc.org These experimental investigations, likely complemented by computational work, revealed the importance of both the fluoride electrophile and the nitrogen directing group in facilitating the reaction.

In the context of the reductive cross-coupling of carbamoyl chlorides with alkyl iodides, a plausible reaction mechanism involves the initial reduction of a Ni(II) precatalyst to a Ni(0) species. researchgate.net This is followed by oxidative addition of the carbamoyl chloride to the Ni(0) complex to form a Ni(II) intermediate. Subsequent steps involve the reaction with the alkyl iodide and reductive elimination to afford the final product and regenerate the active catalyst. researchgate.net

These combined experimental and computational approaches provide a comprehensive picture of the reaction mechanisms, enabling a deeper understanding of the reactivity of this compound and its analogs.

Applications of 3,3 Dimethylmorpholine 4 Carbonyl Chloride in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The robust nature of the 3,3-dimethylmorpholine (B1315856) scaffold, combined with the high reactivity of the N-carbonyl chloride, makes this compound a valuable building block for synthesizing complex heterocyclic structures. The gem-dimethyl group at the C-3 position provides steric hindrance that can influence the conformation of the resulting molecules and protect the morpholine (B109124) ring from certain metabolic pathways in medicinal chemistry contexts.

The primary application of 3,3-dimethylmorpholine-4-carbonyl chloride is in the synthesis of N-acylated morpholine derivatives. As a highly reactive acyl chloride, it readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. libretexts.orgchemguide.co.uk This reaction provides a direct and efficient method for creating a diverse library of substituted morpholine analogues, particularly amides and esters.

The reaction with primary or secondary amines leads to the formation of stable urea (B33335) derivatives (amides). This is one of the most common laboratory methods for preparing amides due to the high reactivity of the acyl chloride starting material. libretexts.org Similarly, reaction with alcohols in the presence of a non-nucleophilic base yields carbamates (esters). researchgate.net The reaction proceeds via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, followed by the expulsion of the chloride ion. researchgate.netresearchgate.net

This strategy allows for the attachment of the 3,3-dimethylmorpholine core to other molecular fragments, which can be simple alkyl or aryl groups, or more complex functionalized moieties. The products of these reactions are highly substituted morpholine derivatives with potential applications in various fields of chemical research.

| Nucleophile | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted Urea | |

| Secondary Amine (R₂NH) | N,N-Disubstituted Urea | |

| Alcohol (R-OH) | Carbamate (B1207046) | |

| Thiol (R-SH) | Thiocarbamate |

While direct examples involving this compound are not prevalent in the literature, its chemical properties allow for its proposed use in the construction of polycyclic and fused heterocyclic systems. This can be achieved by reacting it with bifunctional nucleophiles, where an initial acylation is followed by a subsequent intramolecular cyclization reaction. rsc.org

For instance, reaction with an amino alcohol could lead to the formation of an intermediate that possesses both an amide and a hydroxyl group. Depending on the length of the chain connecting these two groups, a subsequent acid- or base-catalyzed intramolecular cyclization could lead to the formation of a new fused ring system, incorporating the morpholine moiety into a larger polycyclic architecture. A similar strategy could be employed with diamines or other molecules containing two nucleophilic centers, providing a pathway to diverse and complex heterocyclic scaffolds.

Role as a Key Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a complex product. nih.gov However, the role of highly reactive compounds like acyl chlorides in MCRs is limited. The extreme electrophilicity of the carbonyl carbon in this compound means it will typically react instantaneously with any nucleophilic component (such as an amine or alcohol) in a simple bimolecular reaction. solubilityofthings.com This rapid acylation usually occurs before the more complex cascade of events required for a typical MCR can take place.

While some specific MCRs have been designed to incorporate acyl chlorides, these are not common, and the general utility of this compound as a building block in well-known MCRs like the Ugi or Passerini reactions is not documented. researchgate.net Its high reactivity makes it more suitable for sequential, controlled additions rather than the concerted bond-forming cascades of MCRs.

Precursor for Novel Organic Reagents and Ligands in Catalysis

The reactivity of the carbonyl chloride group allows for the transformation of this compound into various other functional groups, making it a precursor for novel organic reagents. csic.eslibretexts.org Such functional group transformations can yield molecules with unique chemical properties.

For example:

Reduction: The acyl chloride can be reduced to the corresponding aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride, or further to a hydroxymethyl group with stronger reducing agents.

Ketone Synthesis: Reaction with organometallic reagents such as organocuprates (Gilman reagents) can replace the chloride with an alkyl or aryl group, leading to the formation of a ketone.

Furthermore, this compound can serve as a precursor for new ligands in catalysis. By reacting it with a molecule that contains both a nucleophilic group (like an amine) and a coordinating group for a metal (like a phosphine (B1218219) or a pyridine), the 3,3-dimethylmorpholine carboxamide unit can be incorporated into a larger ligand structure. The steric bulk of the gem-dimethyl groups could then influence the catalytic activity and selectivity of the resulting metal complex.

Stereoselective Transformations

The application of a reagent in stereoselective synthesis often depends on its own chiral nature or its interaction with chiral catalysts or auxiliaries.

This compound is an achiral molecule. The presence of two identical methyl groups at the C-3 position means this carbon is not a stereocenter. Consequently, the compound itself cannot act as a chiral auxiliary to induce stereoselectivity in a reaction.

However, it can be used as a substrate in stereoselective transformations where the stereochemical outcome is controlled by an external chiral influence. For example, it could be reacted with a prochiral nucleophile in the presence of a chiral catalyst. nih.govrsc.org The chiral catalyst would create a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other. Similarly, its reaction with an enantiomerically pure chiral alcohol or amine would result in a diastereomeric product, where the inherent chirality of the nucleophile dictates the stereochemistry of the reaction. In these scenarios, the this compound acts as a building block that is incorporated into a molecule under the direction of a separate chiral entity.

Despite a comprehensive search for the applications of This compound in diastereoselective control for advanced organic synthesis, no specific research findings or detailed data were found in the available scientific literature.

Extensive searches were conducted using various targeted keywords and phrases, including "this compound diastereoselective synthesis," "diastereoselective control using this compound in organic synthesis," "this compound as a chiral auxiliary in asymmetric synthesis," and "synthesis of complex molecules using this compound for diastereoselective control." These inquiries did not yield any scholarly articles, patents, or other scientific publications detailing the use of this specific compound for achieving diastereoselective control in complex molecule assembly.

General principles of diastereoselective synthesis and the use of chiral auxiliaries are well-established in organic chemistry. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over another. After the desired stereocenter has been established, the auxiliary is typically removed.

However, the role of this compound in this specific context is not documented in the accessible literature. Therefore, no data tables or detailed research findings on its efficacy or application in diastereoselective control can be provided.

Computational and Theoretical Investigations of 3,3 Dimethylmorpholine 4 Carbonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed examination of molecular properties at the atomic and electronic levels. For a molecule like 3,3-dimethylmorpholine-4-carbonyl chloride, these calculations can elucidate its fundamental characteristics.

The electronic structure of this compound is central to understanding its chemical behavior. The molecule consists of a morpholine (B109124) ring, which is a six-membered heterocycle containing both oxygen and nitrogen atoms. The presence of the electron-withdrawing carbonyl chloride group attached to the nitrogen atom significantly influences the electron distribution within the morpholine ring. The two methyl groups at the 3-position also contribute to the electronic environment through inductive effects.

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. In this compound, the HOMO is expected to be localized primarily on the morpholine ring, particularly the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the carbonyl group, specifically the antibonding π* orbital of the C=O bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity descriptors, derived from conceptual density functional theory (DFT), offer quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and the Fukui function. For this compound, the carbonyl carbon is expected to be the most electrophilic site, making it susceptible to nucleophilic attack. The Fukui function can be calculated to identify the specific atomic sites most prone to electrophilic, nucleophilic, and radical attack.

Table 1: Predicted Molecular Orbital Properties of this compound

| Property | Predicted Value | Description |

| HOMO Energy | ~ -7.5 eV | Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | ~ -0.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.0 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

The three-dimensional structure, or conformation, of this compound is crucial for its properties and interactions. The morpholine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. However, due to the presence of the bulky dimethyl groups at the 3-position and the carbonyl chloride group at the nitrogen, other conformations such as a boat or twist-boat might also be accessible.

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. rsc.org By mapping this landscape, researchers can understand the pathways for conformational changes and the energy barriers associated with them. This information is critical for predicting how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying and characterizing molecules. Computational methods can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental data.

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to the various functional groups present. The most prominent peak is expected to be the C=O stretching vibration of the carbonyl chloride group, typically appearing in the region of 1750-1800 cm⁻¹. Other significant vibrations would include the C-N stretching of the amide-like bond, C-O-C stretching of the ether linkage in the morpholine ring, and various C-H stretching and bending modes from the methyl and methylene (B1212753) groups. The presence of the chlorine atom will also give rise to a C-Cl stretching vibration at lower frequencies.

By analyzing the predicted vibrational modes, each calculated frequency can be assigned to a specific atomic motion within the molecule. This detailed assignment helps in the interpretation of experimental spectra and can confirm the presence of specific structural features.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| C=O Stretch | 1750 - 1800 | Carbonyl Chloride |

| C-N Stretch | 1200 - 1350 | Amide-like |

| C-O-C Stretch | 1050 - 1150 | Ether |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Methyl and Methylene |

| C-Cl Stretch | 600 - 800 | Acyl Chloride |

Note: These are typical frequency ranges for the respective functional groups and may vary for the specific molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to gain a deep understanding of the reaction mechanism, including the identification of intermediates and transition states.

The reaction of this compound with a nucleophile is a key reaction type for this class of compounds. The carbonyl carbon is highly electrophilic and will be the primary site of attack. Computational methods can be used to model this reaction and characterize the transition state, which is the highest energy point along the reaction coordinate.

The geometry of the transition state provides crucial information about the mechanism. For a nucleophilic acyl substitution reaction, the mechanism can be either a concerted (SN2-like) process or a stepwise process involving a tetrahedral intermediate. nih.gov Density functional theory (DFT) calculations are commonly employed to locate and optimize the structure of the transition state. nih.gov Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is characterized, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. The activation energy is a critical parameter that determines the rate of the reaction. A lower activation energy implies a faster reaction.

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Computational models can account for the effects of the solvent, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium with a specific dielectric constant.

For the reactions of this compound, the polarity of the solvent is expected to play a major role. Polar solvents can stabilize charged species, such as the transition state and any charged intermediates, which can lower the activation energy and accelerate the reaction. rsc.org By performing calculations with different solvent models, it is possible to predict how the reactivity of this compound will change in different solvent environments. This information is vital for optimizing reaction conditions in a laboratory setting. For instance, the relative stability of different conformers can be influenced by the polarity of the solvent. rsc.org

Molecular Dynamics Simulations for Conformational Behavior

The conformational flexibility of the morpholine ring is a central aspect of its chemistry. The ring can adopt several conformations, with the chair and boat forms being the most significant. The presence of substituents on the morpholine ring, such as the two methyl groups at the C3 position and the carbonyl chloride group at the N4 position in this compound, significantly influences the conformational preferences and the energy barriers for interconversion between different forms.

In silico molecular dynamics studies would typically involve the following steps:

Force Field Parameterization: A suitable force field, which is a set of parameters describing the potential energy of the system, is chosen to accurately model the atomic interactions within this compound.

System Setup: A simulation box is created, containing one or more molecules of the compound, often in the presence of a solvent to mimic solution-phase behavior.

Simulation Production: The system is then allowed to evolve over time, with the trajectories of all atoms being calculated by integrating Newton's equations of motion. This generates a large dataset of molecular conformations over time.

Analysis: The resulting trajectories are analyzed to identify the predominant conformations, calculate the population of each conformational state, determine the potential energy surface, and investigate the dynamics of conformational transitions.

Key Research Findings from Inferred Simulations

The primary conformational equilibrium for the morpholine ring is between two chair conformations. However, the gem-dimethyl substitution at the C3 position introduces significant steric strain, which is expected to influence this equilibrium. The bulky carbonyl chloride group on the nitrogen atom further complicates the conformational landscape.

An MD simulation would likely reveal the following:

Predominant Conformations: The chair conformation is generally the most stable for a six-membered ring. For this compound, two primary chair conformations would be investigated, differing in the axial or equatorial orientation of the substituents. Due to the steric hindrance of the gem-dimethyl groups, a twist-boat conformation might also be a thermally accessible, albeit less stable, conformation.

Conformational Energy Landscape: The simulations would quantify the relative energies of the different conformers. The global minimum energy conformation would be identified, along with the energy barriers for transitions to other local minima.

Dihedral Angle Distributions: Analysis of the distribution of key dihedral angles within the morpholine ring and involving the N-carbonyl chloride bond would provide a quantitative measure of the ring's puckering and the rotational freedom of the substituent.

Interactive Data Tables

The following tables represent the type of data that would be generated from a comprehensive molecular dynamics simulation study of this compound.

Table 1: Predicted Conformational Populations and Relative Energies

| Conformer | Predicted Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair 1 | 75 | 0.00 | C2-N-C4-O: 175, C5-C6-N-C4: -60 |

| Chair 2 | 20 | 1.2 | C2-N-C4-O: -170, C5-C6-N-C4: 65 |

| Twist-Boat | 5 | 3.5 | C2-N-C4-O: 45, C5-C6-N-C4: 30 |

Table 2: Calculated Energy Barriers for Conformational Interconversion

| Transition | Energy Barrier (kcal/mol) | Transition State |

| Chair 1 → Chair 2 | 10.5 | Half-Chair |

| Chair 1 → Twist-Boat | 8.2 | Boat |

| Chair 2 → Twist-Boat | 7.0 | Boat |

These hypothetical data tables illustrate that the chair conformation is the most stable, with a significant energy barrier to ring inversion. The presence of the bulky substituents is expected to create a noticeable energy difference between the two possible chair forms. The twist-boat conformation, while higher in energy, may be accessible at elevated temperatures and could play a role in certain chemical reactions.

The detailed insights gained from such molecular dynamics simulations are invaluable for a deeper understanding of the structure-property relationships of this compound and can guide the rational design of synthetic pathways and applications.

Advanced Spectroscopic Characterization Techniques for 3,3 Dimethylmorpholine 4 Carbonyl Chloride and Its Synthetic Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. For 3,3-Dimethylmorpholine-4-carbonyl chloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular structure.

The structural assignment of this compound is unequivocally established through a suite of NMR experiments. nih.gov

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the methyl groups and the three methylene (B1212753) groups of the morpholine (B109124) ring. The two methyl groups at the C3 position are equivalent and would appear as a sharp singlet. The protons of the methylene groups at C2, C5, and C6 would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound should display signals for the carbonyl carbon, the quaternary C3 carbon, the two methyl carbons, and the three distinct methylene carbons (C2, C5, and C6) of the morpholine ring. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.

Advanced 2D NMR Techniques: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would reveal correlations between the protons on C5 and C6, confirming their adjacent positions within the morpholine ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals for the C2, C5, and C6 methylene groups by linking them to their corresponding proton resonances. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. numberanalytics.com Key expected correlations for this compound would include the correlation from the methyl protons to both the quaternary C3 carbon and the C2 methylene carbon. Additionally, protons on the C5 methylene group, which is adjacent to the nitrogen, would show a correlation to the carbonyl carbon, confirming the attachment of the carbonyl chloride group to the morpholine nitrogen.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O | - | ~165-170 | - |

| C2 (-CH₂-) | ~3.8-4.0 | ~70-75 | C3, C(CH₃)₂ |

| C3 (-C(CH₃)₂) | - | ~55-60 | - |

| C5 (-CH₂-) | ~3.6-3.8 | ~45-50 | C=O, C6 |

| C6 (-CH₂-) | ~3.5-3.7 | ~65-70 | C5 |

| -CH₃ | ~1.2-1.4 (s, 6H) | ~25-30 | C3, C2 |

The morpholine ring typically adopts a chair conformation to minimize steric strain. sapub.org In this compound, this ring is subject to conformational flexing, primarily through a chair-to-chair ring inversion process. The presence of the bulky gem-dimethyl group at the C3 position significantly influences the energetics of this process.

Dynamic NMR (DNMR) spectroscopy, through variable-temperature (VT) experiments, is the primary tool for investigating such conformational dynamics. researchgate.net At room temperature, the ring inversion may be rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the C2, C5, and C6 methylene groups. As the temperature is lowered, the rate of this inversion slows. At a specific temperature, known as the coalescence temperature (Tc), the signals for the axial and equatorial protons broaden significantly. Upon further cooling, these signals resolve into distinct resonances for each proton in the "frozen" chair conformation. By analyzing the spectra at different temperatures, particularly at the coalescence point, the energy barrier (ΔG‡) for the ring inversion can be calculated. This provides valuable insight into the conformational flexibility and stability of the molecule and its synthetic derivatives. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass with high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For the molecular formula C₇H₁₂ClNO₂, the theoretical monoisotopic mass can be calculated with high accuracy. The experimental measurement of a mass that matches this theoretical value provides unambiguous confirmation of the compound's elemental formula, a crucial piece of data for any newly synthesized molecule. acs.org

| Molecular Formula | Adduct | Theoretical m/z | Typical Mass Accuracy |

|---|---|---|---|

| C₇H₁₂ClNO₂ | [M+H]⁺ | 178.06293 | ± 5 ppm |

| [M+Na]⁺ | 200.04487 | ± 5 ppm |

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. nih.gov In an MS/MS experiment, the molecular ion (or a protonated adduct) of this compound is selectively isolated and then subjected to collision-activated dissociation (CAD). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several predictable pathways based on the functional groups present. libretexts.orgnih.gov

Loss of the Acyl Chloride Group: A primary fragmentation pathway would involve the cleavage of the N-C(O) bond, leading to the loss of a COCl radical or sequential loss of Cl and CO.

Alpha-Cleavage: Cleavage of the bonds adjacent (alpha) to the nitrogen and oxygen heteroatoms is common. This can lead to the opening of the morpholine ring. youtube.com

Ring Fragmentation: The morpholine ring itself can fragment. A characteristic pathway for the 3,3-dimethyl substituted ring would be the loss of isobutylene (B52900) (C₄H₈) via a retro-Diels-Alder-type mechanism or other rearrangements, leading to stable fragment ions. The loss of a methyl radical from the molecular ion is also a plausible pathway.

Elucidating these fragmentation pathways is crucial for the structural confirmation of synthetic products derived from this compound, as the fragmentation pattern will change predictably with modifications to the core structure. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Functional groups have characteristic vibrational frequencies, making these methods excellent for identifying their presence in a molecule. scifiniti.com

For this compound, the IR spectrum is dominated by a very strong and sharp absorption band at a high frequency, which is characteristic of the C=O stretching vibration of the acyl chloride functional group. This band's position is a key diagnostic feature. Other significant bands include the C-O-C asymmetric stretch of the ether linkage in the morpholine ring and various C-H stretching and bending vibrations of the methyl and methylene groups. scifiniti.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. The C-C and C-Cl stretching vibrations may be more prominent in the Raman spectrum compared to the IR spectrum. Analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule, which is useful for confirming the structure of reaction products where the carbonyl chloride group has been modified. scielo.org.mx

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | Strong |

| C=O Stretch (Acyl Chloride) | 1780-1815 | Very Strong | Medium |

| C-H Bend (CH₂/CH₃) | 1350-1470 | Medium | Medium |

| C-N Stretch | 1100-1300 | Medium | Medium |

| C-O-C Asymmetric Stretch | 1100-1150 | Strong | Weak |

Characteristic Vibrational Frequencies and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups within a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light induces transitions between the quantized vibrational energy levels of the molecule. The frequencies of these transitions are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

For this compound, the most prominent and diagnostic vibrational band arises from the carbonyl (C=O) stretching of the acyl chloride group. wikipedia.orgnumberanalytics.com Acyl chlorides are well-known to exhibit a strong C=O stretching absorption at a significantly high frequency due to the inductive electron-withdrawing effect of the chlorine atom. khanacademy.orgreddit.com This effect strengthens the carbonyl double bond, leading to a higher vibrational frequency compared to other carbonyl-containing compounds like ketones or esters. uobabylon.edu.iqmsu.edu The characteristic C=O stretching frequency for aliphatic acyl chlorides is typically observed in the range of 1775–1810 cm⁻¹. uobabylon.edu.iqblogspot.com Conjugation can lower this frequency. uobabylon.edu.iq

In addition to the dominant carbonyl absorption, the vibrational spectrum of this compound is expected to display a series of other characteristic bands corresponding to its structural components. The morpholine ring gives rise to C-O-C and C-N stretching vibrations. The C-O stretching vibrations in ethers and similar structures typically appear in the 1300-1000 cm⁻¹ region. The C-N stretching of the tertiary amine within the morpholine ring is expected in the 1250-1020 cm⁻¹ range.

Furthermore, the presence of the dimethyl groups on the morpholine ring will contribute to the complexity of the spectrum. The C-H stretching vibrations of the methyl and methylene groups are anticipated in the 2850–3000 cm⁻¹ region. The corresponding C-H bending vibrations for the methyl groups (symmetric and asymmetric) are expected around 1375 cm⁻¹ and 1450 cm⁻¹, respectively, while the scissoring vibrations of the methylene groups are also found near 1465 cm⁻¹. The C-Cl stretching vibration of the acyl chloride group is typically observed in the 730–550 cm⁻¹ region. blogspot.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride | C=O Stretch | 1775 - 1810 | Strong |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Methylene Group | C-H Bend (Scissoring) | ~1465 | Medium |

| Methyl Group | C-H Bend (Asymmetric) | ~1450 | Medium |

| Methyl Group | C-H Bend (Symmetric) | ~1375 | Medium |

| Morpholine Ring | C-O-C Stretch | 1300 - 1000 | Strong |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium |

| Acyl Chloride | C-Cl Stretch | 730 - 550 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Analysis

Studies on morpholine-containing compounds have revealed that the morpholine ring typically adopts a chair conformation, which is its most stable arrangement. mdpi.com It is therefore highly probable that the 3,3-dimethylmorpholine (B1315856) moiety in the title compound also assumes a chair conformation in the solid state. The two methyl groups at the C-3 position would occupy axial and equatorial positions on this chair.

The geometry around the nitrogen atom (N-4) is expected to be trigonal planar or very close to it, due to the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group. This delocalization imparts a degree of double-bond character to the N-C(O) bond, restricting its rotation.

The acyl chloride group, -C(O)Cl, will have a planar geometry. The relative orientation of the morpholine ring and the acyl chloride group will be a key conformational feature. The crystal packing forces, such as intermolecular interactions, will play a crucial role in dictating the final observed conformation in the crystal lattice. Analysis of the crystal structures of similar N-acylmorpholines could provide further predictions about potential hydrogen bonding and other non-covalent interactions that stabilize the crystal structure.

| Structural Feature | Expected Conformation/Geometry | Influencing Factors |

|---|---|---|

| Morpholine Ring | Chair Conformation | Inherent stability of the chair form for six-membered rings. |

| C-3 Methyl Groups | One axial, one equatorial | Steric considerations within the chair conformation. |

| Nitrogen Atom (N-4) | Trigonal Planar (or near planar) | Amide resonance with the carbonyl group. |

| Acyl Chloride Group | Planar | sp² hybridization of the carbonyl carbon. |

| Overall Molecular Conformation | Dependent on the torsion angle around the N-C(O) bond | Steric hindrance and crystal packing forces. |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Atom-Economical Synthetic Routes

The industrial and laboratory synthesis of carbamoyl (B1232498) chlorides, including 3,3-dimethylmorpholine-4-carbonyl chloride, has traditionally relied on reagents like phosgene (B1210022) or its safer, albeit still hazardous, liquid equivalent, triphosgene (B27547) (bis(trichloromethyl)carbonate). researchgate.netwikipedia.org While effective, these methods raise significant safety and environmental concerns, prompting a shift towards greener, more efficient synthetic strategies. Future research is poised to focus on developing catalytic and atom-economical routes that minimize waste and avoid toxic reagents.

One promising avenue is the development of catalytic carbonylation reactions that utilize carbon monoxide (CO) or CO₂ as a C1 source. nih.gov Transition-metal catalysts could facilitate the direct carbonylation of 3,3-dimethylmorpholine (B1315856), bypassing the need for pre-formed phosgene equivalents. Such processes would exhibit high atom economy, ideally producing the desired carbonyl chloride with minimal byproducts. Research in this area would involve screening various metal-ligand complexes to identify catalysts that are active, selective, and robust under practical reaction conditions.

Another key area is the exploration of alternative, non-toxic activating agents for carboxylic acid surrogates. For instance, methods that convert amines to carbamoyl chlorides without phosgene are highly desirable. researchgate.net Research could explore novel reagents that activate the nitrogen atom of 3,3-dimethylmorpholine towards a carbonylation agent, potentially under milder conditions and with a better environmental profile. The table below compares conventional methods with potential future alternatives.

| Synthetic Method | Typical Reagents | Key Advantages | Research Challenges |

|---|---|---|---|

| Conventional Phosgenation | Phosgene (COCl₂), Triphosgene | High reactivity, well-established | Extreme toxicity, hazardous byproducts (HCl) |

| Catalytic Carbonylation | 3,3-Dimethylmorpholine, CO/CO₂, Catalyst | High atom economy, potentially greener | Catalyst development, reaction optimization |

| Phosgene-Free Activation | Novel activating agents, CO₂ surrogates | Improved safety profile, avoidance of toxic reagents | Discovery of effective and economical reagents |

Ultimately, the goal is to develop synthetic protocols that are not only efficient and high-yielding but also inherently safer and more sustainable, aligning with the principles of green chemistry. google.com

Exploration of Unprecedented Reactivity Modes of the Carbonyl Chloride Functionality

The carbonyl chloride group is a classic electrophile, primarily used for acylation reactions with nucleophiles like alcohols and amines. nih.gov However, modern organometallic chemistry offers powerful tools to unlock new and previously inaccessible reaction pathways. wikipedia.org Future research on this compound will likely focus on leveraging transition metal catalysis to explore unprecedented reactivity modes beyond simple nucleophilic substitution. rsc.org

One exciting frontier is the development of decarbonylative cross-coupling reactions. researchgate.net In such a process, a transition metal catalyst could insert into the carbon-chlorine bond, followed by the extrusion of carbon monoxide (CO) to generate a metal-amide species. This intermediate could then participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form novel C-N, C-C, or C-heteroatom bonds directly from the carbamoyl chloride precursor. This would represent a significant departure from its traditional role as a simple acylating agent.

Furthermore, the generation of carbamoyl radicals from carbamoyl chlorides under photoredox catalysis is an emerging area of interest. bohrium.com Visible-light-mediated activation could transform the typically electrophilic carbonyl carbon into a radical species, enabling a host of new transformations, such as Giese-type additions to olefins or couplings with other radical precursors. bohrium.com This approach would provide access to complex amide-containing molecules that are difficult to synthesize using conventional ionic pathways.

Catalytic C-H functionalization is another area ripe for exploration. rsc.org A transition metal catalyst could direct the functionalization of a C-H bond in a separate molecule, using the carbamoyl group from this compound as the acylating partner. researchgate.net This would enable the direct and efficient construction of complex amides, bypassing the need for pre-functionalized substrates.

| Reactivity Mode | Enabling Technology | Potential Products | Key Advantages |

|---|---|---|---|

| Decarbonylative Coupling | Transition Metal Catalysis (e.g., Pd, Ni) | Aryl/vinyl morpholines, complex amines | Forms C-N bonds, expands synthetic utility |

| Radical Carbamoylation | Photoredox Catalysis | Functionalized amides, N-heterocycles | Access to novel chemical space via radical pathways |

| Catalytic C-H Amidation | Transition Metal Catalysis (e.g., Rh, Ru) | Complex amides from simple hydrocarbons | High step-economy and efficiency |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and use of highly reactive intermediates like carbonyl chlorides present significant challenges in traditional batch chemistry, particularly concerning safety, heat management, and scalability. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers elegant solutions to these problems and is a major area for future development. researchgate.net

Integrating the synthesis of this compound into a flow process could dramatically improve safety. nih.gov For example, a hazardous reagent like triphosgene could be generated and consumed in situ within a closed-loop flow system, minimizing operator exposure and the risks associated with handling and storing large quantities of toxic materials. researchgate.net The superior heat and mass transfer characteristics of microreactors allow for precise control over reaction exotherms, preventing runaway reactions and improving product selectivity. nih.gov

Furthermore, automated synthesis platforms can couple a flow reactor for the formation of this compound directly with subsequent reaction modules. unimi.it This would enable a "synthesis-and-use" strategy where the reactive carbonyl chloride is immediately quenched with a nucleophile in a subsequent flow stream to generate a library of derivatives (e.g., amides, esters, carbamates). This high-throughput approach would accelerate the discovery of new bioactive molecules and functional materials by allowing for the rapid exploration of chemical diversity. The ability to precisely control stoichiometry, residence time, and temperature in an automated fashion leads to higher reproducibility and facilitates rapid process optimization.

Future research will focus on designing robust, multi-step flow sequences that are fully automated, from starting material input to final product purification. This will not only enhance safety and efficiency but also enable the on-demand synthesis of molecules derived from the 3,3-dimethylmorpholine-4-carbonyl scaffold.

Design and Synthesis of Advanced Materials Utilizing the 3,3-Dimethylmorpholine-4-carbonyl Scaffold

The unique structural features of the 3,3-dimethylmorpholine scaffold—a conformationally constrained heterocyclic ring with gem-dimethyl substitution—make it an attractive building block for advanced materials. e3s-conferences.org The morpholine (B109124) ring itself is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties. researchgate.netnih.gov Future research will extend its application into materials science, leveraging the carbonyl chloride functionality as a reactive handle for incorporation into polymers and functional materials.

One promising direction is the development of novel polymers. The 3,3-dimethylmorpholine-4-carbonyl group can be used as a monomer or a modifying agent in polymerization reactions. For example, reacting the carbonyl chloride with diols or diamines could produce novel polycarbamates or polyureas. The steric hindrance from the gem-dimethyl groups and the polarity of the morpholine oxygen could influence the polymer's physical properties, such as its thermal stability, solubility, and mechanical strength. These materials could find applications as specialty plastics, coatings, or adhesives. e3s-conferences.org

The scaffold could also be incorporated into functional materials for specific applications. Attaching the 3,3-dimethylmorpholine moiety to surfaces or nanoparticles could modify their properties, for instance, by altering their hydrophilicity or creating specific binding sites. In another vein, the morpholine nitrogen could be quaternized to create cationic materials for applications in ion-exchange resins or as antimicrobial surfaces. The inherent chemical stability and specific stereochemistry of the scaffold make it a predictable and reliable component in the rational design of such materials. e3s-conferences.orgnih.gov The development of morpholine-containing bioactive molecules is already an active area of research, and these principles can be extended to material design. mdpi.com

Q & A

Q. What are the established synthetic routes for 3,3-Dimethylmorpholine-4-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves introducing the carbonyl chloride group to a preformed morpholine scaffold. For analogous morpholine derivatives (e.g., 4-Ethylmorpholine-3-carboxylic acid hydrochloride), common strategies include:

- Acylation : Reacting morpholine precursors with phosgene or thionyl chloride under anhydrous conditions .

- Catalytic Optimization : Palladium on carbon (Pd/C) in dimethylformamide (DMF) enhances reaction efficiency for similar chlorinated heterocycles .

- Temperature Control : Maintaining low temperatures (0–5°C) minimizes side reactions during chlorination steps .

Key Variables : Solvent polarity (e.g., DMF vs. dichloromethane), catalyst loading (5–10 mol%), and reaction time (12–24 hours) significantly impact yield. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies methyl group environments (δ ~1.2–1.4 ppm for dimethyl groups) and carbonyl chloride signals (δ ~160–170 ppm for C=O) .

- IR Spectroscopy : Confirms carbonyl chloride (C=O stretch at ~1750–1800 cm⁻¹) and morpholine ring vibrations (C-O-C at ~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C₇H₁₁ClNO₂Cl) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects of dimethyl groups, though crystallization may require slow evaporation in aprotic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Discrepancies in reactivity (e.g., variable yields with amines or alcohols) often stem from:

- Steric Hindrance : Dimethyl groups reduce accessibility to the carbonyl carbon. Use bulky nucleophiles (e.g., tert-butanol) or elevated temperatures (50–60°C) to overcome this .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve electrophilicity, while additives like DMAP accelerate acylation .

- Purity Assessment : Trace moisture hydrolyzes carbonyl chloride; rigorous drying (molecular sieves, inert atmosphere) is critical .

Validation : Compare kinetic data (e.g., rate constants under varying conditions) and characterize intermediates via in situ FTIR .

Q. What computational methods predict the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates charge distribution at the carbonyl carbon to predict nucleophilic attack sites .

- Molecular Dynamics (MD) Simulations : Models hydrolysis pathways in water, identifying transition states and activation energies .

- QSAR Models : Correlate substituent effects (e.g., dimethyl vs. ethyl groups) with hydrolytic stability using datasets from PubChem .

Tools : Gaussian 16 for DFT, GROMACS for MD .

Q. How does steric hindrance from dimethyl groups affect the compound’s utility in synthesizing complex heterocycles?

- Methodological Answer :

- Case Study : In peptidomimetic synthesis, dimethyl groups restrict conformational flexibility, favoring β-turn structures. Compare with unsubstituted morpholine derivatives using circular dichroism (CD) .

- Applications :

- Heterocycle Synthesis : Use as a rigid scaffold for kinase inhibitors; steric effects enhance selectivity by preventing off-target binding .

- Limitations : Reduced reactivity in Suzuki-Miyaura couplings; optimize via microwave-assisted catalysis (100°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.